7-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Description

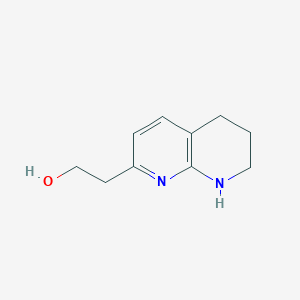

Structure

3D Structure

Properties

IUPAC Name |

2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-7-5-9-4-3-8-2-1-6-11-10(8)12-9/h3-4,13H,1-2,5-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMUNMQFXOILNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, potential anticancer effects, and other pharmacological applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydro-naphthyridine core with a hydroxyethyl substituent at the 7-position. Its structure can be represented as follows:

This structure contributes to its solubility and interaction with biological targets.

Antibacterial Activity

Research indicates that naphthyridine derivatives exhibit significant antibacterial properties. A study highlighted the broad-spectrum antibacterial activity of various naphthyridine compounds, including this compound. The compound was found effective against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Naphthyridine Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The MIC values indicate that this compound has promising potential as an antibacterial agent.

Anticancer Properties

Naphthyridines have also been studied for their anticancer effects. A review of naturally derived naphthyridines reported various derivatives showing cytotoxicity against human cancer cell lines. Specifically, compounds similar to this compound demonstrated IC50 values in the low micromolar range against several cancer types.

Table 2: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 5.5 |

| HepG2 (Liver) | 6.0 | |

| HCT116 (Colon) | 4.8 |

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms.

The mechanism by which naphthyridines exert their biological effects often involves interference with nucleic acid synthesis or modulation of enzyme activity. For instance, studies have shown that these compounds can inhibit topoisomerases and other enzymes critical for DNA replication.

Case Studies

A notable case study involved the evaluation of a series of naphthyridine derivatives in vivo for their antileishmanial activity. The study found that modifications to the naphthyridine core significantly influenced biological activity and toxicity profiles.

Case Study Summary:

- Objective: Evaluate antileishmanial activity.

- Method: In vivo testing on Leishmania-infected mice.

- Results: Certain derivatives showed significant reduction in parasite load with minimal toxicity to host cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 7-position substituent significantly influences molecular weight, polarity, and reactivity. Key analogs include:

Key Observations :

- Hydrophilicity : The hydroxyethyl derivative exhibits superior aqueous solubility compared to methyl or chloro analogs, making it advantageous for drug delivery .

- Reactivity : The chloro substituent (C₈H₉ClN₂) enables nucleophilic substitution reactions, whereas the hydroxyethyl group offers sites for esterification or oxidation .

Q & A

Q. What are the common synthetic routes for 7-substituted 1,8-naphthyridines, and how can the Horner–Wadsworth–Emmons (HWE) method be applied?

The HWE reaction is a key method for synthesizing 7-alkyl-1,8-naphthyridines. By reacting phosphoramidate derivatives with aldehydes under basic conditions, researchers can introduce substituents at the 7-position. For example, alkylation of the naphthyridine core using ethyl glycidate or similar reagents enables the incorporation of hydroxyethyl groups. Reaction optimization often requires precise control of temperature and solvent polarity to avoid side products .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of 7-(2-hydroxyethyl)-1,8-naphthyridine derivatives?

- 1H NMR : The hydroxyethyl group (-CH2CH2OH) appears as a triplet (δ ~3.7 ppm) for the -CH2OH moiety and a multiplet (δ ~2.8 ppm) for the adjacent -CH2- group.

- IR : A broad peak near 3300 cm⁻¹ corresponds to the O-H stretch, while C-N and aromatic C=C stretches appear between 1600–1500 cm⁻¹ .

- HRMS : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula. For example, C9H13N2O would yield a mass of 165.1028 .

Q. What safety protocols are critical when handling 7-substituted naphthyridines in the lab?

- GHS Hazards : These compounds often exhibit skin/eye irritation (H315, H319) and respiratory sensitization (H335).

- Handling : Use fume hoods, nitrile gloves, and eye protection. Store at ambient temperatures in airtight containers .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, temperature) be optimized for challenging substitutions on the naphthyridine core?

- Solvent Choice : Polar aprotic solvents like DMF or THF enhance nucleophilicity for alkylation. For example, POCl3 in DMF facilitates electrophilic substitution at the 3-position .

- Ultrasonic Methods : Sonochemical synthesis reduces reaction times (e.g., from 24 hours to 2 hours) by enhancing reagent interaction through cavitation .

Q. What structural modifications enhance the biological activity of 7-(2-hydroxyethyl)-1,8-naphthyridine derivatives?

- Hydroxyethyl Group : This substituent improves water solubility, which is critical for bioavailability.

- SAR Studies : Derivatives with electron-withdrawing groups (e.g., -Cl) at the 2-position show increased cytotoxicity against cancer cell lines (e.g., MCF7) .

Q. How do computational tools (e.g., ADMET prediction, PASS analysis) guide the design of naphthyridine-based therapeutics?

- ADMET Prediction : Tools like SwissADME predict logP values to optimize lipophilicity. For example, a logP <3 enhances intestinal absorption.

- PASS Analysis : Predicts potential biological activities (e.g., antimicrobial, anticancer) based on structural motifs .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Control Experiments : Verify purity via HPLC (>95%) to rule out impurities affecting results.

- Dose-Response Curves : Compare IC50 values across cell lines (e.g., MCF7 vs. HEK293) to assess selectivity .

Q. What green chemistry approaches are applicable to naphthyridine synthesis?

- Solvent-Free Reactions : Mechanochemical grinding reduces waste.

- Catalytic Methods : Use BiCl3 or Fe3O4 nanoparticles to minimize heavy metal waste .

Q. How can reaction mechanisms for naphthyridine alkylation be validated experimentally?

- Isotopic Labeling : Use deuterated reagents (e.g., CD3OD) to track proton transfer steps via NMR.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-determining steps .

Q. What analytical validation strategies ensure reproducibility in quantifying naphthyridine derivatives?

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (70:30) for separation.

- Method Validation : Assess linearity (R² >0.99), LOD (≤0.1 µg/mL), and recovery rates (90–110%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.